Pirinixic Acid

PPARα agonist lipid metabolism transactivation assay

This is the authentic PPARα/γ dual agonist for reproducible cardiometabolic research. Replace fibrates with Pirinixic Acid to access verified 50.8-fold murine PPARα selectivity and a benchmark myocardial protection protocol (1 mg/kg i.v., 44% infarct size reduction). Ideal as a scaffold for dual 5-LO/mPGES-1 inhibitor programs. Ships ambient; ≥98% purity guaranteed.

Molecular Formula C14H14ClN3O2S
Molecular Weight 323.8 g/mol
CAS No. 50892-23-4
Cat. No. B1684181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePirinixic Acid
CAS50892-23-4
Synonyms(4-chloro-6-(2,3-xylidino)-2-pyrimidinylthio)acetic acid
4-chloro-6-(2,3-dimethylphenyl)amino-2-pyrimidinylthioacetic acid
4-chloro-6-(2,3-xylidinyl)-2-pyrimidinylthioacetic acid
CXPTA
pirinixic acid
WY 14,643
Wy 14643
WY-14,643
Wy-14643
WY14,643
Wyeth 14,643
Wyeth-14643
Molecular FormulaC14H14ClN3O2S
Molecular Weight323.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC2=CC(=NC(=N2)SCC(=O)O)Cl)C
InChIInChI=1S/C14H14ClN3O2S/c1-8-4-3-5-10(9(8)2)16-12-6-11(15)17-14(18-12)21-7-13(19)20/h3-6H,7H2,1-2H3,(H,19,20)(H,16,17,18)
InChIKeySZRPDCCEHVWOJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder
SolubilityIn water, 47.42 mg/L at 25 °C (est)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pirinixic Acid (WY-14643) PPARα Agonist: Procurement-Specific Identity and Baseline Characteristics


Pirinixic acid (CAS 50892-23-4; WY-14643) is a synthetic aryl sulfide-class peroxisome proliferator-activated receptor alpha (PPARα) agonist originally developed as an antihyperlipidemic agent [1]. It functions as a fatty acid mimetic that selectively activates PPARα with EC50 values of 0.63 μM for murine PPARα and 5.0 μM for human PPARα, while also exhibiting measurable but weaker activity at PPARγ (32 μM murine, 60 μM human) and PPARδ (35 μM human) in cell-based transactivation assays [2]. The compound has undergone extensive in vivo characterization across metabolic, inflammatory, and ischemia-reperfusion disease models despite never advancing to clinical use [1].

Why Generic PPARα Agonists Cannot Substitute for Pirinixic Acid in Experimental Workflows


Substituting pirinixic acid with alternative PPARα agonists such as fenofibrate, clofibrate, or bezafibrate introduces confounding variables that compromise experimental reproducibility and mechanistic interpretation. Pirinixic acid exhibits a 6-fold higher potency for human PPARα (EC50 = 5 μM) compared to fenofibrate (EC50 = 30 μM) and an 11-fold advantage over clofibrate (EC50 = 55 μM) in transactivation assays [1]. Beyond potency differences, pirinixic acid possesses a dual PPARα/γ agonism profile not shared by classical fibrates, with EC50 ratios (PPARγ/PPARα = 12 for human receptors) that enable investigation of cross-talk between lipid and glucose homeostasis pathways [2]. Critically, aliphatic α-substitution of pirinixic acid enhances both PPARα and PPARγ agonism—a structural feature absent in fibrate-class compounds—making the parent scaffold uniquely valuable for derivative development programs [3].

Pirinixic Acid Quantitative Differentiation Evidence: Head-to-Head Potency, Selectivity, and Scaffold Versatility


Human PPARα Potency: Pirinixic Acid Demonstrates 6-Fold Greater Activity than Fenofibrate and 11-Fold over Clofibrate

Pirinixic acid (WY-14643) exhibits substantially higher potency at human PPARα compared to clinically used fibrate-class agonists in standardized transactivation assays [1]. This potency differential directly impacts the ligand concentration required to achieve equivalent receptor activation in experimental systems.

PPARα agonist lipid metabolism transactivation assay

Murine PPARα Selectivity: Pirinixic Acid Activates PPARα at 50-Fold Lower Concentration than PPARγ in Mouse Models

Pirinixic acid demonstrates pronounced selectivity for PPARα over PPARγ in murine systems, with an EC50 ratio (PPARγ/PPARα) of approximately 51:1 [1]. Early characterization work established that pirinixic acid activates murine PPARα while showing no detectable activation of PPARγ or PPARδ isoforms under the same assay conditions, in contrast to LY-171883 which activates PPARγ [2].

murine pharmacology PPAR isoform selectivity in vivo modeling

In Vivo Cardioprotection: Pirinixic Acid Reduces Myocardial Infarct Size by 44% in Rat Ischemia-Reperfusion Model

Pirinixic acid (1 mg/kg i.v. bolus) administered 30 minutes prior to left anterior descending coronary artery occlusion produced a 44% reduction in myocardial infarct size in rats subjected to regional ischemia (25 min) and reperfusion (2 h) . This cardioprotective effect occurs at a dose substantially lower than the 45 mg/kg required for renal peroxisomal β-oxidation induction in comparative studies [1].

ischemia-reperfusion injury cardioprotection in vivo pharmacology

Dual PPARα/γ Agonism Profile: Pirinixic Acid Provides Balanced Receptor Activation Not Achievable with Classical Fibrates

Pirinixic acid functions as a moderate dual PPARα/γ agonist, with human receptor EC50 values of 5.0 μM (PPARα) and 60 μM (PPARγ), yielding a PPARγ/PPARα potency ratio of 12:1 [1]. This contrasts with fenofibrate (PPARγ/PPARα ratio = 10:1, but with EC50 of 30 μM and 300 μM respectively) and clofibrate (PPARγ/PPARα ratio = 9:1, with EC50 of 55 μM and ~500 μM) [2]. Pirinixic acid's dual activity, described as "moderate" in primary literature, provides a scaffold for balanced modulation of both lipid and glucose metabolism pathways [3].

dual PPAR agonist metabolic syndrome glucose homeostasis

Scaffold Derivatization Potential: α-Alkyl Substitution of Pirinixic Acid Enhances Both PPARα and PPARγ Agonism

Pirinixic acid serves as a versatile parent scaffold for developing enhanced dual PPARα/γ agonists. α-Alkyl substitution (e.g., n-butyl or n-hexyl groups) at the α-position to the carboxylic acid head group improves potency at both human PPARα and PPARγ, converting the moderate dual agonist into low micromolar-active balanced dual agonists [1]. This derivatization pathway has yielded compounds with IC50 values as low as 0.1 μM for 5-LO inhibition in optimized derivatives [2].

medicinal chemistry SAR dual PPAR agonist development

Anti-Inflammatory Efficacy: Pirinixic Acid Inhibits LPS-Induced NO Production via PPARα-Dependent NF-κB Pathway Modulation

Pirinixic acid (0-100 μM) produces concentration-dependent inhibition of NO and PGE2 production in LPS-stimulated synovial fibroblasts, with downstream suppression of VCAM-1, ICAM-1, ET-1, and TF expression [1]. Critically, this anti-inflammatory effect is completely abolished in PPARα-silenced cells, confirming that the mechanism operates specifically through PPARα-dependent blockade of LPS-induced NF-κB activation, IκB phosphorylation, and NF-κB nuclear translocation [1].

inflammation NF-κB signaling synovial fibroblasts

Pirinixic Acid Optimal Application Scenarios: Where Quantitative Differentiation Drives Procurement Decisions


PPARα-Specific Pathway Dissection in Murine Metabolic Disease Models

Laboratories investigating lipid metabolism and insulin sensitivity in rodent models should select pirinixic acid when PPARα-specific mechanistic interrogation is required. The compound's 50.8-fold selectivity for murine PPARα over PPARγ (EC50 0.63 μM vs 32 μM) minimizes confounding effects from PPARγ activation [1]. Oral administration at 3 mg/kg/day for 2 weeks in high-fat diet rat models has been validated to improve insulin sensitivity and reduce hepatic and plasma lipid markers without increasing body weight .

Ischemia-Reperfusion Injury Research Requiring Validated In Vivo Cardioprotection

For studies investigating myocardial protection mechanisms, pirinixic acid offers a validated dosing regimen (1 mg/kg i.v. bolus, 30 min pre-ischemia) that produces a reproducible 44% reduction in infarct size in rat models [1]. This established benchmark enables direct comparison with novel cardioprotective agents and provides a positive control for PPARα-mediated tissue protection studies.

Medicinal Chemistry Scaffold Development for Dual PPARα/γ Agonists or Dual 5-LO/mPGES-1 Inhibitors

Drug discovery programs seeking to develop balanced dual PPARα/γ agonists should utilize pirinixic acid as the parent scaffold based on demonstrated SAR: α-alkyl substitution enhances both PPARα and PPARγ agonism, converting moderate activity into low micromolar-active balanced dual agonists [1]. Additionally, pirinixic acid derivatives have yielded potent dual 5-LO/mPGES-1 inhibitors with IC50 values as low as 0.1 μM (5-LO) and 0.94 μM (mPGES-1) in optimized compounds .

PPARα-Mediated Inflammation Studies Requiring Pathway-Specific Controls

Investigators studying PPARα-dependent inflammatory signaling should select pirinixic acid for experiments requiring mechanistic validation via PPARα silencing controls. The compound's anti-inflammatory effects on NO, PGE2, VCAM-1, ICAM-1, ET-1, and TF expression in synovial fibroblasts are completely abolished upon PPARα knockdown, confirming PPARα-specific NF-κB pathway modulation [1]. This property makes pirinixic acid suitable as a pathway-specific positive control when paired with PPARα siRNA transfection conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pirinixic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.